

In-depth Technical Guide: Photophysical Properties of C.I. Disperse Brown 1

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Compound of Interest

Compound Name: *Dispersol yellow brown XF*

Cat. No.: *B12363241*

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Disclaimer: A comprehensive search of scientific literature and chemical databases for "**Dispersol Yellow Brown XF**" and its likely chemical equivalent, C.I. Disperse Brown 1, did not yield detailed, publicly available data on its complete photophysical properties, such as emission spectra, fluorescence quantum yield, or fluorescence lifetime. The commercial name "**Dispersol Yellow Brown XF**" likely refers to a specific formulation of C.I. Disperse Brown 1 (CAS: 23355-64-8), an azo dye used in the textile industry.^{[1][2][3]}

This guide provides the available structural and absorption data for C.I. Disperse Brown 1 and presents generalized, standard experimental protocols for the characterization of a disperse dye's photophysical properties, as would be performed in a research setting.

Chemical Identity and Known Properties

C.I. Disperse Brown 1 is a monoazo dye.^[1] Its primary application is in the dyeing of synthetic fibers like polyester.^[2] The fundamental chemical and physical properties are compiled in Table 1.

Parameter	Value	Reference
C.I. Name	Disperse Brown 1	[1][4]
C.I. Number	11152	[1][4]
CAS Registry Number	23355-64-8	[1][2][3][4]
Chemical Name	2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol	[3][4]
Molecular Formula	C ₁₆ H ₁₅ Cl ₃ N ₄ O ₄	[1][2][4]
Molecular Weight	433.67 g/mol	[1][2][4]
Absorption Max (λ_{max})	586 nm	[5]
Appearance	Deep dark brown powder	[1]

Note: The reported λ_{max} of 586 nm was noted in the context of a photodegradation study; the solvent and specific measurement conditions were not specified.[5]

Experimental Protocols for Photophysical Characterization

The following sections describe standard methodologies for determining the key photophysical properties of a fluorescent dye. These protocols are generalized and would require optimization for the specific compound and solvent system.

This technique is used to determine the wavelength(s) of maximum absorption (λ_{max}) and the molar extinction coefficient (ϵ), which quantifies how strongly the dye absorbs light at a given wavelength.

Methodology:

- **Sample Preparation:** Prepare a stock solution of the dye (e.g., 1 mg/mL) in a spectroscopic-grade solvent (e.g., ethanol, acetone, or dimethylformamide). From this stock, create a

series of dilutions to identify a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

- **Measurement:** Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference blank. Fill a second cuvette with the diluted dye solution.
- **Data Acquisition:** Scan a range of wavelengths (e.g., 300-800 nm) to record the absorption spectrum and identify the λ_{max} .
- **Molar Extinction Coefficient (ϵ) Calculation:** Using a solution of known concentration (c , in mol/L) and path length (l , typically 1 cm), calculate ϵ (in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$) using the Beer-Lambert law: $A = \epsilon cl$ where A is the absorbance at λ_{max} .

This determines the emission and excitation spectra of the dye. The emission spectrum reveals the wavelength of maximum fluorescence (λ_{em}), while the excitation spectrum should mirror the absorption spectrum if a single fluorescent species is present.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the dye in the chosen solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- **Measurement:** Use a spectrofluorometer.
- **Emission Spectrum:** Set the excitation monochromator to the dye's λ_{max} (e.g., 586 nm) and scan the emission monochromator over a longer wavelength range (e.g., 590-800 nm). The peak of this spectrum is the λ_{em} .
- **Excitation Spectrum:** Set the emission monochromator to the dye's λ_{em} and scan the excitation monochromator over a shorter wavelength range (e.g., 400-590 nm).

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is most common.

Methodology:

- **Standard Selection:** Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Rhodamine B in ethanol, $\Phi_F \approx 0.65$).
- **Data Collection:**
 - Measure the UV-Vis absorbance of both the sample dye and the standard at the chosen excitation wavelength. Adjust concentrations so the absorbances are similar and below 0.1.
 - Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.
- **Calculation:** Calculate the quantum yield of the sample (Φ_F, spl) using the following equation:

$$\Phi_F, \text{spl} = \Phi_F, \text{std} \times (I_{\text{spl}} / I_{\text{std}}) \times (A_{\text{std}} / A_{\text{spl}}) \times (n_{\text{spl}}^2 / n_{\text{std}}^2)$$

where:

- Φ_F, std is the quantum yield of the standard.
- I is the integrated fluorescence intensity (area under the emission curve).
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive and common method for this measurement.

Methodology:

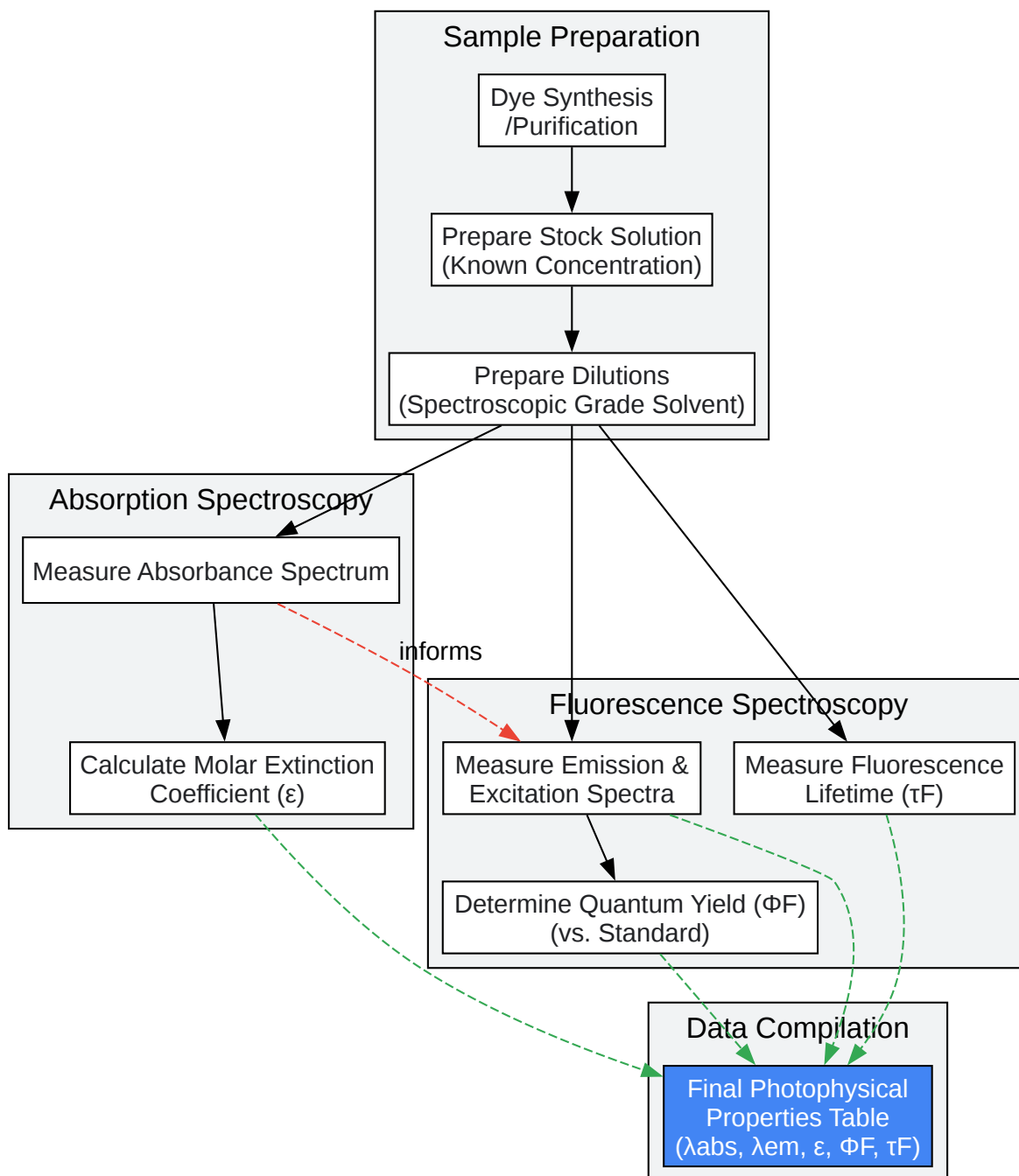
- **Instrumentation:** Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.
- **Measurement:**

- Excite a dilute sample of the dye with the pulsed light source.
- The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon.
- This process is repeated for millions of events to build a histogram of photon arrival times.
- Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_F). The instrument's own response (Instrument Response Function or IRF) must be measured using a scattering solution and deconvoluted from the sample's decay curve for accurate results.

Visualized Experimental Workflow

The logical flow for characterizing the photophysical properties of a novel or uncharacterized dye is depicted below.

General Workflow for Dye Photophysical Characterization

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Caption: Workflow for photophysical characterization of a dye. for photophysical characterization of a dye.

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